Product packaging for 4,7-Dioxaspiro[2.4]hept-1-ene(Cat. No.:CAS No. 21251-54-7)

4,7-Dioxaspiro[2.4]hept-1-ene

Cat. No.: B14712278
CAS No.: 21251-54-7
M. Wt: 98.10 g/mol
InChI Key: FPXMHKQMBQDQCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,7-Dioxaspiro[2.4]hept-1-ene is a specialized spirocyclic compound that serves as a valuable synthetic intermediate in organic and medicinal chemistry research. This structure features a cyclopropene ring spiro-fused to a 1,3-dioxolane ring, a framework recognized in the construction of complex molecules . The strained cyclopropene system is a reactive handle for various cycloaddition and ring-opening reactions, while the dioxolane can act as a protecting group or a structural element. Researchers utilize this and related spiro[2.4]heptane scaffolds in the development of novel compounds, including those investigated for their biological activity, such as ALX receptor agonists . Furthermore, analogous cyclopropenone acetals are established precursors in heterocycle synthesis, undergoing ring-expansion and other transformations to access diverse molecular architectures . This compound is provided For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6O2 B14712278 4,7-Dioxaspiro[2.4]hept-1-ene CAS No. 21251-54-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21251-54-7

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

4,7-dioxaspiro[2.4]hept-1-ene

InChI

InChI=1S/C5H6O2/c1-2-5(1)6-3-4-7-5/h1-2H,3-4H2

InChI Key

FPXMHKQMBQDQCF-UHFFFAOYSA-N

Canonical SMILES

C1COC2(O1)C=C2

Origin of Product

United States

Reactivity and Reaction Mechanisms of 4,7 Dioxaspiro 2.4 Hept 1 Ene and Analogues

Ring-Opening Polymerization (ROP) and Copolymerization Studies

Spiroorthoesters, including 4,7-Dioxaspiro[2.4]hept-1-ene, are a significant class of monomers known for their ability to undergo ring-opening polymerization (ROP). This process can proceed through different mechanisms, leading to polymers with varied structures and properties. A notable feature of the polymerization of these spiro compounds is the potential for volume expansion, a desirable characteristic in many material applications.

Radical Ring-Opening Polymerization Mechanisms

While cationic ROP is more common for spiroorthoesters, radical ring-opening polymerization (rROP) presents an alternative pathway, particularly for unsaturated derivatives. For unsaturated spiro orthoesters, the radical initiator adds to the double bond, generating a radical intermediate. This intermediate can then undergo ring-opening of one of the cyclic ether rings. The regioselectivity of the ring-opening is influenced by the stability of the resulting radical.

In the case of analogs like 2-methylene-4-phenyl-1,3-dioxolane, radical polymerization proceeds with nearly complete ring-opening to yield a polyester. The driving force for this ring-opening is the formation of a more stable radical intermediate. rsc.org For this compound, the presence of the furan (B31954) ring could influence the radical polymerization pathway, potentially leading to competitive reactions or influencing the structure of the resulting polymer. Research on the radical polymerization of 2-methyl-7-methylene-1,4,6-trioxaspiro[4.4]nonane indicates that substituents on the spiro ring system affect the polymer structure and polymerization activity. nih.govresearchgate.net

The general mechanism for the radical ring-opening of an unsaturated spiro orthoester can be depicted as follows:

Initiation: A radical initiator (R•) attacks the double bond of the monomer.

Propagation via Ring-Opening: The resulting radical intermediate undergoes cleavage of one of the C-O bonds in the dioxolane ring, leading to the formation of a more stable radical and a growing polymer chain with an ester linkage in the backbone.

Termination: The polymerization is terminated by standard radical termination mechanisms, such as combination or disproportionation.

Cationic Polymerization of Spiroorthoesters

Cationic polymerization is a well-established method for the ROP of spiroorthoesters. acs.orgwikipedia.orgyoutube.com The reaction is typically initiated by Lewis acids (e.g., BF₃·OEt₂, SnCl₄) or protic acids. wikipedia.orgmit.edu The mechanism involves the protonation or coordination of the initiator to one of the oxygen atoms of the spiroorthoester, which activates the monomer for nucleophilic attack.

The polymerization can proceed through two main pathways:

Single Ring-Opening: This pathway leads to the formation of a poly(cyclic orthoester). This occurs when one of the ether rings opens, and the polymerization proceeds without the opening of the second ring. acs.org

Double Ring-Opening: This process results in a poly(ether-ester) structure. acs.org It involves the opening of both rings of the spiroorthoester. This is often favored at higher temperatures.

The mechanism for the cationic double ring-opening polymerization of a spiroorthoester can be summarized as follows:

Initiation: A cationic initiator (e.g., H⁺) attacks an oxygen atom of the spiroorthoester, forming an oxonium ion.

First Ring-Opening: A nucleophilic attack by another monomer molecule or a solvent molecule leads to the opening of the first ring, generating a carbocation intermediate that is stabilized by the adjacent oxygen atoms.

Second Ring-Opening: The second ring then opens, often driven by the formation of a stable ester group in the polymer backbone.

Propagation: The resulting cationic species propagates the polymerization by reacting with subsequent monomer molecules.

Termination and Chain Transfer: These processes can occur through various mechanisms, such as reaction with a counter-ion or transfer to monomer or solvent. mit.edu

A study on the photoinitiated cationic double ring-opening polymerization of a related spiroorthoester, 2-methylene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane, confirmed that the α-position attack is the predominant mode for the second ring opening. nih.gov

Volume Change on Polymerization Phenomena

A remarkable characteristic of the polymerization of spirocyclic monomers, including spiroorthoesters, is the potential for reduced shrinkage or even volume expansion upon polymerization. rsc.org This is in stark contrast to the significant volume contraction typically observed during the polymerization of conventional vinyl or cyclic monomers.

The extent of volume change is dependent on the structure of the monomer and the polymerization conditions. For instance, the double ring-opening of spiroorthoesters generally leads to a greater volume expansion compared to single ring-opening. researchgate.net This phenomenon is highly valuable in applications where dimensional stability is critical, such as in dental fillings, high-performance adhesives, and matrix resins for composites.

Volume Change on Polymerization of Various Spiroorthoesters

MonomerPolymerization ConditionVolume Change (%)Reference
Substituted 1,4,6-trioxa-spiro-(4.4)-nonaneCationic (SnCl₄)-2.49 to +2.09 researchgate.net
Styrene-based spiroorthoester copolymersCationic CrosslinkingSlight shrinkage to slight expansion researchgate.net
Cyclic carbonatesCationic+1.1 to +7.7 researchgate.net

Polymer Structure-Property Relationships (e.g., thermal stability)

The structure of the polymer obtained from the ROP of spiroorthoesters directly influences its properties, such as thermal stability, mechanical strength, and degradability. The formation of either a poly(cyclic orthoester) or a poly(ether-ester) results in materials with distinct characteristics. researchgate.net

Poly(ether-ester)s, resulting from double ring-opening, typically exhibit good flexibility and toughness due to the presence of ether linkages, while the ester groups can impart biodegradability. The thermal stability of these polymers is an important parameter for their processing and application.

Thermogravimetric analysis (TGA) is commonly used to evaluate the thermal stability of polymers. For spiro polycycloacetals derived from lignin-based feedstocks, degradation temperatures (T₅%) have been reported in the range of 343–370 °C, with glass transition temperatures (Tg) between 179–243 °C. rsc.orgrsc.org The incorporation of aromatic units into the polymer backbone can significantly enhance thermal stability. rsc.org

Thermal Properties of Polymers Derived from Spirocyclic Monomers

Polymer TypeT₅% (°C)Tg (°C)Reference
Spiro Polycycloacetals (Lignin-derived)343 - 370179 - 243 rsc.orgrsc.org
Poly(IBOA-co-2-EHA)> 300-65 to 48 researchgate.net
Terpoly(ester-ether-ester)s> 300- researchgate.net

Cycloaddition Reactions (beyond core formation)

The furan ring in this compound can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it acts as the diene component.

Diels-Alder Dimerizations and Reactivity Profiles

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. Furan and its derivatives are known to undergo [4+2] cycloadditions with various dienophiles. The aromatic character of furan makes it less reactive as a diene compared to non-aromatic dienes like cyclopentadiene (B3395910). rsc.org The reaction is often reversible, and the position of the equilibrium depends on the nature of the substituents on both the furan and the dienophile, as well as the reaction conditions.

The reactivity of furans in Diels-Alder reactions is significantly influenced by electronic effects. Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups decrease it. rsc.org For this compound, the dioxolane ring fused to the furan may influence its electronic properties and steric accessibility, thereby affecting its reactivity in Diels-Alder reactions.

Computational studies on the dimerization of 5-membered cyclic dienes have shown that spirocyclization can enhance Diels-Alder reactivity. nih.gov For instance, spiro[3.4]octa-5,7-diene dimerizes significantly faster than cyclopentadiene. This suggests that the spirocyclic nature of this compound could potentially enhance its propensity to undergo Diels-Alder dimerization compared to simple furans.

The dimerization would involve one molecule of this compound acting as the diene and another as the dienophile (reacting at the double bond of the furan ring). The reaction would likely lead to a mixture of endo and exo isomers, with the product distribution being dependent on kinetic and thermodynamic control.

Other Pericyclic Reactions

Beyond the well-known vinylcyclopropane-cyclopentene rearrangement, vinylcyclopropane (B126155) (VCP) derivatives, including analogues of this compound, can participate in other pericyclic reactions. The specific reaction pathway is highly dependent on the substrate's structure and the reaction conditions. wikipedia.org These reactions can be influenced by orbital-symmetry-controlled processes. wikipedia.org

One notable example is the Rh(I)-catalyzed intramolecular [3+2] cycloaddition of α-ene-VCPs. pku.edu.cnnih.govfigshare.comrsc.org This reaction provides an efficient route to construct bicyclic systems, such as 5/6- and 5/7-bicyclic compounds. pku.edu.cnnih.gov Instead of the expected [5+2] cycloaddition products, the VCP moiety acts as a three-carbon component in this transformation. pku.edu.cnnih.gov The reaction is catalyzed by species like [Rh(dppm)]SbF6 and has been shown to tolerate various substituents on the tether connecting the ene and VCP moieties, often with excellent diastereoselectivity. pku.edu.cn

The choice between a [5+2] and a [3+2] cycloaddition pathway can be directed by the catalyst and reaction conditions. For instance, while some rhodium catalysts promote the [3+2] pathway, others can lead to cycloisomerization products. pku.edu.cn

Ene Reaction Pathways

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new sigma bond, a shift of the ene double bond, and a 1,5-hydrogen shift. wikipedia.org

Uncatalyzed and Lewis Acid-Catalyzed Ene Reactions

Uncatalyzed ene reactions typically require high temperatures due to a significant activation energy barrier. wikipedia.orgorganic-chemistry.org The reaction is generally considered a concerted process. wikipedia.org

Lewis acid catalysis can significantly accelerate ene reactions, allowing them to proceed at much lower temperatures with high yields and selectivity. organic-chemistry.orginflibnet.ac.in Common Lewis acids used for this purpose include aluminum chloride (AlCl3) and scandium triflate (Sc(OTf)3). inflibnet.ac.inrsc.org Lewis acid catalysis is particularly effective for carbonyl-ene reactions, where an aldehyde or ketone acts as the enophile. organic-chemistry.orgbath.ac.uk The use of chiral Lewis acids can also lead to enantioselective transformations. bath.ac.uk

The mechanism of Lewis acid-catalyzed ene reactions may not always be concerted and can involve stepwise pathways. organic-chemistry.org The increased reactivity in the presence of a Lewis acid is attributed to the complexation of the Lewis acid to the enophile, making it more electrophilic. inflibnet.ac.in

Intramolecular Ene Reactions in the Spirocyclic Context

Intramolecular ene reactions are powerful tools for the construction of cyclic systems. In the context of spirocyclic compounds like derivatives of this compound, these reactions can lead to the formation of complex polycyclic architectures. The geometric constraints of the spirocyclic system can influence the stereochemical outcome of the reaction. inflibnet.ac.in

For example, intramolecular ene reactions of substrates containing a VCP moiety can be triggered by transition metal catalysts. pku.edu.cn These reactions can proceed through various pathways, including the aforementioned [3+2] cycloaddition, which can be considered a formal ene-type reaction. pku.edu.cnnih.govrsc.org The specific products formed depend on the length and nature of the tether connecting the ene and the VCP. pku.edu.cn

Stereochemical Outcomes and Regioselectivity

The ene reaction is known for its well-defined stereochemical course. inflibnet.ac.in In many cases, the reaction proceeds through a concerted, suprafacial-suprafacial pathway, leading to a predictable transfer of the allylic hydrogen. inflibnet.ac.in The stereochemistry can often be rationalized by considering a chair-like transition state, where substituents prefer to occupy equatorial positions. inflibnet.ac.in

Regioselectivity in the ene reaction is governed by several factors, including the substitution pattern of the ene and the nature of the enophile. wikipedia.org In thermal ene reactions, the order of reactivity for the abstracted allylic hydrogen is primary > secondary > tertiary. wikipedia.org However, in Lewis acid-catalyzed reactions, this selectivity can be altered depending on the specific Lewis acid and enophile used. wikipedia.org

In the context of singlet oxygen ene reactions with substituted alkenes, regioselectivity can be influenced by non-bonding interactions and the potential for stabilizing interactions in the transition state, such as hydrogen bonding. uoc.grresearchgate.net

Isomerization Reactions

Vinylcyclopropanes, including those with spirocyclic structures analogous to this compound, can undergo various isomerization reactions. wikipedia.orgnih.gov The most prominent is the vinylcyclopropane-cyclopentene rearrangement, which is a thermally or photochemically induced ring expansion. wikipedia.org This rearrangement can proceed through either a diradical-mediated stepwise mechanism or a concerted pericyclic pathway, with the operative mechanism being substrate-dependent. wikipedia.org

Recent advancements have demonstrated that nickel(I) metalloradical catalysis can facilitate the reversible cis/trans-isomerization of vinylcyclopropanes under mild conditions. nih.gov Remarkably, this process can occur without loss of enantiomeric purity, allowing for the stereoselective synthesis of specific isomers. nih.gov This catalytic isomerization provides a powerful tool for controlling the stereochemistry of vinylcyclopropane derivatives. nih.gov

Carbon-Carbon Coupling and Carbon-Hydrogen Activation

The strained ring system of vinylcyclopropanes makes them reactive partners in various transition metal-catalyzed carbon-carbon coupling and carbon-hydrogen (C-H) activation reactions. wikipedia.org Transition metals can oxidatively add to the C-C bonds of the cyclopropane (B1198618) ring, leading to metallacyclic intermediates that can undergo further reactions. wikipedia.org

For example, rhodium catalysts can promote the C-C bond activation of spiropentanes, which are structurally related to the spirocyclic core of this compound, to form cyclopentenones. wikipedia.org Similarly, rhodium-catalyzed reactions of vinylcyclopropanes with alkynes or alkenes can lead to the formation of various cyclic and bicyclic products through C-C bond formation. wikipedia.org

While specific examples of C-H activation directly on the this compound ring system are not extensively documented in the provided search results, the general reactivity patterns of vinylcyclopropanes suggest that such transformations are plausible. The development of new catalytic systems continues to expand the scope of C-C coupling and C-H activation reactions involving these strained ring systems.

Role of Radical Intermediates in Chemical Transformations

The reactivity of this compound and its analogues can be significantly influenced by the participation of radical intermediates. While direct studies on the radical chemistry of this compound are not extensively documented, the behavior of related vinylcyclopropanes and spirocyclic systems provides a strong basis for understanding the potential pathways involving these highly reactive species. The inherent strain of the cyclopropane ring and the presence of the vinyl group create a unique electronic environment conducive to radical-mediated transformations.

The formation of radical intermediates often commences with the addition of a radical species to the vinyl group or by abstraction of a hydrogen atom. In the case of vinylcyclopropanes, this initial step can lead to a cascade of reactions, most notably the ring-opening of the three-membered ring. This process is thermodynamically driven by the relief of ring strain.

Research on analogous systems, such as vinylcyclopropanes with oxygen-containing substituents, has demonstrated that the ring-opening can proceed via a cyclopropylcarbinyl radical intermediate. This intermediate is known to undergo rapid rearrangement. For instance, studies on fused vinylcyclopropanes have shown that visible-light-mediated photocatalysis can generate a radical cation, which subsequently triggers the opening of the cyclopropane ring. digitellinc.com This allows for the introduction of various functionalities.

Furthermore, oxidative radical ring-opening/cyclization reactions of cyclopropane derivatives, including cyclopropanols and methylenecyclopropanes, are well-documented. nih.govbeilstein-journals.org These reactions typically proceed through the formation of a cyclopropyl-substituted carbon radical, which then undergoes ring cleavage. nih.govbeilstein-journals.org In a similar vein, it is plausible that this compound could undergo analogous transformations in the presence of suitable radical initiators or oxidizing agents.

The general mechanism for the ring-opening of a cyclopropane ring can involve a biradical intermediate, leading to the formation of a more stable, open-chain radical that can then participate in subsequent reactions. researchgate.net The presence of the dioxolane moiety in this compound could influence the regioselectivity of the ring-opening and the stability of the resulting radical intermediates. For example, radical vinylation has been successfully applied to 1,3-dioxolanes, indicating the compatibility of this functional group with radical reaction conditions. rsc.org

Air-initiated reactions involving the addition of aryl sulfur radicals to vinylcyclopropanes have also been reported, highlighting the sensitivity of these systems to radical-initiated ring-opening. researchgate.net This suggests that under certain conditions, even atmospheric oxygen can play a role in initiating radical chain processes for compounds like this compound.

The following table summarizes key findings from studies on analogous compounds that suggest potential radical-mediated transformations for this compound.

Analogous System Reaction Type Key Intermediates/Observations Reference
Fused VinylcyclopropanesVisible-light mediated photocatalysisFormation of a radical cation, leading to exocyclic cyclopropane ring opening. digitellinc.com
MethylenecyclopropanesOxidative radical ring-opening/cyclizationFormation of a cyclopropyl-substituted carbon radical (D) upon addition of a radical (R) to the double bond. nih.govbeilstein-journals.org
CyclopropanolsOxidative radical ring-openingHomolytic cleavage of the O-H bond to an oxygen-centered radical, followed by ring-opening to an alkyl radical. nih.gov
VinylcyclopropanesAir-initiated additionRing-opening initiated by the addition of nucleophilic radicals like aryl sulfur radicals. researchgate.net
1,3-DioxolanesRadical VinylationSuccessful vinylation at the C2 position, indicating compatibility of the dioxolane ring with radical conditions. rsc.org

While these examples provide a framework for predicting the radical chemistry of this compound, further experimental and computational studies are necessary to fully elucidate the specific role of radical intermediates in its diverse chemical transformations.

Theoretical and Computational Chemistry Studies

Electronic Structure and Stability Calculations

There are no specific studies detailing the electronic structure and stability calculations for 4,7-Dioxaspiro[2.4]hept-1-ene. While research exists for parent cyclopropenones, which are considered aromatic due to the polarization of the carbonyl group creating a stabilized cationic ring system, dedicated computational analysis of how the spirocyclic ketal group in this compound modifies this electronic structure is not available.

Transition State Analysis for Pericyclic Reactions

Specific transition state analyses for pericyclic reactions involving this compound are absent from the current body of scientific literature.

No published data exists on the calculated energy barriers for the dimerization of this compound.

A frontier molecular orbital (FMO) analysis for ene reactions of this specific compound has not been reported.

Mechanistic Investigations using Quantum Chemical Methods

There is a lack of research applying quantum chemical methods to investigate the mechanisms of reactions involving this compound, such as alkylation reactions.

Conformational Landscape Analysis

A detailed analysis of the conformational landscape of this compound, which would describe the relative energies and geometries of its different spatial arrangements, has not been published.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,7-Dioxaspiro[2.4]hept-1-ene, both ¹H and ¹³C NMR are critical for confirming its complex spirocyclic framework.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, spiro[2.4]hepta-4,6-diene, offers insights into the types of signals that might be expected for this compound. In spiro[2.4]hepta-4,6-diene, the olefinic protons of the cyclopentadiene (B3395910) ring and the protons of the cyclopropyl (B3062369) group exhibit distinct chemical shifts and coupling patterns. For this compound, one would anticipate signals corresponding to the vinyl protons of the cyclopentene (B43876) ring, the methylene (B1212753) protons of the dioxolane group, and the characteristic upfield signals of the cyclopropyl protons. The integration of these signals would confirm the number of protons in each environment, and the coupling constants would reveal their spatial relationships, helping to define the molecule's connectivity.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, this would include the spiro carbon, the olefinic carbons, the carbons of the dioxolane ring, and the carbons of the cyclopropane (B1198618) ring. The chemical shifts of these carbons are indicative of their hybridization and bonding environment. For instance, the spiro carbon, being a quaternary center, would appear at a characteristic chemical shift. Data from related structures like spiro[2.4]heptane can provide a reference for the expected chemical shifts of the carbocyclic portions of the molecule.

Advanced NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable in assembling the complete structural puzzle of this compound. COSY would establish proton-proton couplings, while HSQC would correlate directly bonded proton and carbon atoms. HMBC would reveal longer-range couplings between protons and carbons, confirming the connectivity across the spiro junction and between the different ring systems.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. In the analysis of this compound, the IR spectrum would be expected to show several key absorption bands.

The most prominent features would likely be associated with the C-O-C stretching vibrations of the dioxolane ring, typically appearing in the fingerprint region between 1200 and 1000 cm⁻¹. The presence of the carbon-carbon double bond in the cyclopentene ring would give rise to a C=C stretching vibration around 1650 cm⁻¹ and =C-H stretching vibrations above 3000 cm⁻¹. The C-H stretching vibrations of the saturated portions of the molecule, including the cyclopropane and dioxolane rings, would be observed just below 3000 cm⁻¹. The characteristic vibrations of the cyclopropane ring itself, including ring "breathing" modes, would also contribute to the unique fingerprint of the molecule in the lower frequency region of the spectrum.

Functional Group Expected Vibrational Mode Approximate Wavenumber (cm⁻¹)
C-O-C (Dioxolane)Stretching1200 - 1000
C=C (Cyclopentene)Stretching~1650
=C-H (Cyclopentene)Stretching>3000
C-H (Saturated)Stretching<3000
Cyclopropane RingRing ModesFingerprint Region

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to deduce structural information. For this compound, the molecular ion peak in the mass spectrum would confirm its molecular formula.

Upon ionization, the molecule would undergo characteristic fragmentation. The fragmentation pathways would likely involve the cleavage of the spirocyclic system, leading to the formation of stable carbocations or radical cations. For example, the loss of ethylene (B1197577) oxide from the dioxolane ring or the retro-Diels-Alder type fragmentation of the cyclopentene ring could be anticipated. The analysis of these fragment ions provides valuable clues about the connectivity and stability of the different ring components of the molecule. The mass spectrum of the related compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione shows characteristic fragmentation patterns that can serve as a comparative model for understanding the fragmentation of dioxaspiro compounds.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is a chiral molecule, obtaining a single crystal suitable for X-ray diffraction would be highly desirable.

A successful crystallographic analysis would provide an unambiguous confirmation of the spirocyclic structure, revealing the precise spatial arrangement of the cyclopropane, cyclopentene, and dioxolane rings. It would also definitively establish the relative stereochemistry of the molecule. This level of detail is often unattainable with other spectroscopic methods alone and is crucial for a complete understanding of the molecule's steric and electronic properties. While no specific X-ray crystal structure for this compound is publicly available, the principles of this technique remain the gold standard for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal tool for analyzing complex mixtures, monitoring the progress of reactions, and identifying the products formed.

In the context of the synthesis of this compound, GC-MS would be instrumental in assessing the purity of the final product and identifying any byproducts or unreacted starting materials. The retention time of the compound in the gas chromatogram provides a characteristic identifier, while the mass spectrum obtained for that peak confirms its identity. It is important to note that for spirocyclic compounds, careful analysis is required, as isomers can sometimes have very similar retention times and mass spectra, as has been observed for spiro[2.4]hepta-4,6-diene and its isomer toluene. Therefore, the use of appropriate chromatographic columns and careful interpretation of the mass spectral data are essential for accurate analysis.

Technique Information Obtained Application to this compound
¹H NMRProton environment, connectivityElucidation of the proton framework
¹³C NMRCarbon skeletonConfirmation of the carbon structure and spiro center
IR SpectroscopyFunctional groupsIdentification of C-O-C, C=C, and other key bonds
Mass SpectrometryMolecular weight, fragmentationDetermination of molecular formula and structural motifs
X-ray Crystallography3D structure, absolute configurationUnambiguous structural determination
GC-MSSeparation and identificationPurity assessment and reaction monitoring

Applications As Chemical Scaffolds and Building Blocks in Organic Synthesis

Design Principles for Spirocyclic Scaffolds

The design of spirocyclic scaffolds like 4,7-Dioxaspiro[2.4]hept-1-ene is guided by fundamental principles that leverage their distinct topologies for the creation of diverse and structurally complex molecules. These principles are centered on exploiting their three-dimensional nature, managing their conformational behavior, and systematically exploring novel areas of chemical space.

Three-Dimensionality and Spatial Disposition of Functional Groups

Spirocycles, by definition, consist of two rings connected by a single common atom, the spiro center. This arrangement forces the rings into perpendicular planes, resulting in a rigid, three-dimensional structure. In the case of this compound, the fusion of a cyclopropane (B1198618) and a dihydrofuran ring creates a compact and well-defined spatial arrangement. This three-dimensionality is a significant advantage in medicinal chemistry, as it allows for the precise positioning of functional groups in three-dimensional space, enabling more specific interactions with biological targets. The defined stereochemistry of the spiro center and any substituents on the rings allows for the creation of a diverse array of stereoisomers, each with a unique spatial presentation of chemical functionalities.

Conformational Rigidity and Flexibility in Molecular Design

The spirocyclic core of this compound imparts a significant degree of conformational rigidity to the molecule. The fused ring system restricts the rotational freedom that is characteristic of linear or macrocyclic structures. This rigidity is advantageous in drug design as it can pre-organize a molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target. While the core is rigid, the substituents attached to the rings can still possess a degree of flexibility, allowing for fine-tuning of the molecule's interaction with its environment. The balance between the rigid scaffold and flexible side chains is a key consideration in the design of spirocycle-based compounds.

Exploration of Chemical Space using Spirocyclic Motifs

The unique and often under-explored topologies of spirocycles make them ideal for navigating new regions of chemical space. The introduction of a spirocyclic motif like this compound into a molecule can significantly alter its shape, polarity, and solubility compared to more traditional, planar scaffolds. This allows chemists to generate compound libraries with novel structural features, increasing the probability of discovering molecules with desired biological activities or material properties. The ability to systematically modify the spirocyclic core and its substituents provides a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Versatility in the Synthesis of Complex Molecules

The reactivity of the double bond and the strained cyclopropane ring in this compound, coupled with the presence of the dioxolane moiety, makes it a versatile precursor for a wide range of more complex molecules, including fused ring systems, heterocycles, and polymers.

Precursors to Fused Ring Systems and Heterocycles

The strained cyclopropane ring in spiro[2.4]heptane derivatives can undergo ring-opening reactions, providing a pathway to larger, fused ring systems. For instance, spiro[2.4]hepta-4,6-dienes, which are structurally related to this compound, have been shown to be valuable intermediates in the synthesis of various polycyclic compounds. researchgate.net The double bond in the dihydrofuran ring of this compound can participate in various cycloaddition and addition reactions, leading to the formation of new rings and the introduction of diverse functional groups. These transformations can be used to construct a variety of fused heterocyclic systems, which are common motifs in pharmaceuticals and other biologically active molecules. researchgate.net

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Methodologies

The synthesis of enantiomerically pure spirocyclic compounds is a persistent challenge in organic chemistry. Future research will likely focus on developing novel stereoselective methods to access specific isomers of 4,7-Dioxaspiro[2.4]hept-1-ene. One promising avenue is the use of phase-transfer catalysis, which has been successfully employed for the enantioselective synthesis of related spiro compounds like (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.com Investigating chiral catalysts, particularly those derived from cinchona alkaloids, could enable the asymmetric synthesis of this compound with high enantiomeric excess.

Another key area of exploration will be the development of catalytic [3+2] cycloaddition reactions. These reactions have proven effective for the stereoselective synthesis of complex dispiro-oxindolopyrrolizidines. mdpi.com Adapting this methodology to the synthesis of this compound could provide a powerful tool for constructing the spirocyclic core with precise control over stereochemistry. The development of novel chiral ligands and organocatalysts will be crucial for the success of these approaches.

Exploration of Underexplored Reaction Pathways and Selectivity Control

The strained cyclopropane (B1198618) ring and the enol ether functionality within this compound suggest a rich and largely unexplored reaction chemistry. Future investigations should systematically probe its reactivity with a variety of reagents to uncover novel transformations. For instance, the ring-opening reactions of the cyclopropane moiety under different catalytic conditions (e.g., transition metals, Lewis acids) could lead to a diverse array of functionalized carbocycles and heterocycles.

Furthermore, the double bond in the dioxolane ring presents opportunities for various addition and cycloaddition reactions. Controlling the chemo- and regioselectivity of these reactions will be a key challenge. For example, investigating Diels-Alder reactions with different dienophiles could lead to the synthesis of complex polycyclic systems. The development of methods to selectively functionalize either the cyclopropane or the enol ether moiety will be critical for expanding the synthetic utility of this scaffold.

Advanced Computational Modeling for Predictable Synthesis

Computational chemistry, particularly Molecular Electron Density Theory (MEDT), can provide profound insights into reaction mechanisms and stereoselectivity. mdpi.com Future research should leverage advanced computational modeling to predict the outcomes of reactions involving this compound. By calculating transition state energies and analyzing reaction pathways, computational studies can guide the rational design of experiments and the selection of optimal reaction conditions.

For instance, density functional theory (DFT) calculations can be employed to understand the facial selectivity in addition reactions to the double bond and to predict the most favorable stereochemical outcomes in catalytic asymmetric syntheses. This predictive power can significantly accelerate the development of efficient and selective synthetic routes, minimizing the need for extensive empirical screening of reaction conditions.

Integration with Flow Chemistry and Sustainable Synthesis

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. mdpi.comnih.gov The integration of flow chemistry techniques into the synthesis and derivatization of this compound represents a significant area for future development. Continuous-flow reactors can enable the safe handling of potentially unstable intermediates and reagents, and allow for precise control over reaction parameters such as temperature, pressure, and reaction time. mdpi.com

Moreover, the principles of green chemistry should be integrated into the synthetic strategies for this compound. This includes the use of environmentally benign solvents, catalytic rather than stoichiometric reagents, and atom-economical reactions. The development of sustainable synthetic routes will be crucial for the potential large-scale application of this compound and its derivatives.

Expanded Utility as Functional Materials Precursors

The unique spirocyclic structure of this compound makes it an attractive precursor for the synthesis of novel functional materials. Future research should explore its polymerization, either through ring-opening polymerization of the cyclopropane ring or via polymerization of the double bond, to create new classes of polymers with unique thermal and mechanical properties.

Furthermore, the dioxolane moiety can be hydrolyzed to reveal a diol functionality, which can serve as a versatile handle for further chemical modification. This could enable the incorporation of the spirocyclic core into more complex molecular architectures, such as dendrimers, liquid crystals, or organic light-emitting diodes (OLEDs). The synthesis of novel 1,4-dioxaspiro compounds from oleic acid as potential biolubricants showcases the potential of related spirocycles in materials science. researchgate.net

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,7-Dioxaspiro[2.4]hept-1-ene, and how do reaction conditions influence product yield?

  • Methodological Answer : The primary synthetic route involves a Sc(OTf)₃-catalyzed [3 + 2] annulation between cyclopropenones and donor-acceptor cyclopropanes, yielding 4-oxaspiro[2.4]hept-1-ene derivatives (e.g., this compound) with yields ranging from 65% to 92% . Key parameters include catalyst loading (5–10 mol%), solvent polarity (preferably dichloromethane), and temperature (25–40°C). Side reactions, such as [3 + 3] annulation, are suppressed under these conditions. Researchers should optimize stoichiometry and monitor reaction progress via TLC or GC-MS to minimize byproducts.

Q. What spectroscopic and chromatographic methods are most effective for characterizing spirocyclic ethers like this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is critical for structural elucidation. For example, the spirocyclic ether’s unique proton environment (e.g., deshielded methylene protons) can confirm ring fusion . Infrared (IR) spectroscopy identifies ether C-O stretches (~1100 cm⁻¹). Mass spectrometry (EI-MS) provides molecular ion peaks and fragmentation patterns, while gas chromatography (GC) or HPLC validates purity. Cross-validate data with computational predictions (e.g., DFT-optimized structures) to resolve ambiguities .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be utilized to predict reaction pathways in the synthesis of spirocyclic ethers?

  • Methodological Answer : DFT studies (e.g., B3LYP/6-31G*) can model transition states and compare activation barriers for competing pathways. For example, the [3 + 2] annulation pathway for this compound is favored over [3 + 3] due to lower strain and thermodynamic stability of the spirocyclic product . Researchers should:

  • Optimize geometries of reactants, intermediates, and transition states.
  • Calculate Gibbs free energy profiles to identify rate-determining steps.
  • Validate computational results with experimental kinetics (e.g., Eyring plots).

Q. How should researchers address contradictory spectral data when characterizing novel spirocyclic compounds?

  • Methodological Answer : Contradictions often arise from unexpected byproducts or stereochemical complexities. For instance, the unexpected formation of 4,7-dioxaspiro[2.4]heptane (XIV) in cyclization reactions was resolved via:

  • Triangulation : Cross-referencing IR, NMR, and mass spectra to rule out hydrogenation or dehalogenation pathways .
  • Mechanistic Re-evaluation : Proposing alternative pathways (e.g., amide displacement on bromine) despite limited precedence .
  • Controlled Experiments : Varying reaction conditions (e.g., eliminating metal residues) to isolate intermediates .

Q. What strategies optimize catalytic systems for annulation reactions involving strained cycloalkanes?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) for their ability to stabilize transition states without inducing side reactions .
  • Solvent Effects : Use low-polarity solvents to reduce charge separation and favor concerted mechanisms.
  • Additives : Introduce chiral ligands (e.g., bisoxazolines) for enantioselective annulation. Monitor enantiomeric excess (ee) via chiral HPLC .

Q. What experimental approaches validate the proposed mechanisms for unexpected byproduct formation in spirocyclic ether synthesis?

  • Methodological Answer :

  • Isotopic Labeling : Use deuterated or ¹³C-labeled reactants to track atom migration (e.g., confirming spiro ring formation via isotopic shifts in NMR) .
  • Kinetic Isotope Effects (KIE) : Measure rate differences between protiated and deuterated substrates to identify bond-breaking steps.
  • Trapping Experiments : Introduce radical scavengers (e.g., TEMPO) or electrophilic traps to intercept reactive intermediates .

Methodological Frameworks for Research Design

Q. How can researchers design experiments to balance fundamental organic chemistry inquiry with applied multidisciplinary goals?

  • Methodological Answer :

  • Collaborative Frameworks : Partner with computational chemists to model reaction pathways and material scientists to explore applications (e.g., polymer precursors) .
  • Hybrid Funding Proposals : Align spirocyclic ether synthesis with broader themes (e.g., sustainable chemistry, drug discovery) to secure grants while retaining mechanistic focus .

Data Analysis and Validation

Q. What statistical and computational tools are critical for analyzing spirocyclic compound datasets?

  • Methodological Answer :

  • Multivariate Analysis : Use principal component analysis (PCA) to correlate reaction conditions (e.g., temperature, catalyst) with yield .
  • Machine Learning : Train models on existing spirocyclic reaction datasets to predict optimal conditions for new substrates.
  • Error Analysis : Report standard deviations for replicate experiments and use χ² tests to assess model fit .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.